2-(2-Aminoethyldisulfanyl)acetic acid
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Overview
Description
2-(2-Aminoethyldisulfanyl)acetic acid is an organic compound with the molecular formula C4H9NO2S2. It is known for its unique structure, which includes a disulfide bond and an amino group. This compound is used in various scientific research fields due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyldisulfanyl)acetic acid typically involves the reaction of cysteamine with mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyldisulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Aminoethyldisulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyldisulfanyl)acetic acid involves its ability to participate in redox reactions. The disulfide bond can be reduced to form thiols, which can then interact with various molecular targets and pathways. This compound is known to affect cellular redox balance and has been studied for its potential antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Cysteamine: A related compound with a similar structure but without the disulfide bond.
Mercaptoacetic acid: Another related compound used in the synthesis of 2-(2-Aminoethyldisulfanyl)acetic acid.
Uniqueness
This compound is unique due to its disulfide bond, which imparts distinctive chemical properties and reactivity. This makes it valuable in various research applications, particularly in studies involving redox reactions and antioxidant activity .
Properties
CAS No. |
638-43-7 |
---|---|
Molecular Formula |
C4H9NO2S2 |
Molecular Weight |
167.3 g/mol |
IUPAC Name |
2-(2-aminoethyldisulfanyl)acetic acid |
InChI |
InChI=1S/C4H9NO2S2/c5-1-2-8-9-3-4(6)7/h1-3,5H2,(H,6,7) |
InChI Key |
BQRGTQZYMKFACX-UHFFFAOYSA-N |
SMILES |
C(CSSCC(=O)O)N |
Canonical SMILES |
C(CSSCC(=O)O)N |
638-43-7 | |
Synonyms |
aminoethyldithioacetic acid |
Origin of Product |
United States |
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